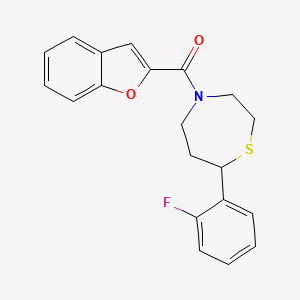

4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a thiazepane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and fluorophenyl intermediates, which are then coupled with a thiazepane precursor under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

化学反应分析

Types of Reactions

4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemical Properties and Structure

The compound features a thiazepane ring, a benzofuran moiety, and a fluorophenyl substituent. These structural elements contribute to its unique chemical reactivity and biological activity. The presence of both benzofuran and thiazepane enhances its potential as a therapeutic agent compared to other similar compounds. The compound's molecular formula is C17H14FNO2S with a molecular weight of approximately 305.36 g/mol.

Biological Activities

The biological activity of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is primarily attributed to its interaction with various molecular targets. Compounds containing benzofuran and thiazepane rings have been studied for their potential in treating conditions such as:

- Cancer : The compound's ability to modulate cellular pathways may provide avenues for cancer therapeutics.

- Inflammation : Its anti-inflammatory properties could be beneficial in treating inflammatory diseases.

- Neurological Disorders : The unique combination of functional groups may enhance its neuroprotective effects.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Cosmetic Formulations : Due to its potential skin benefits, it may be explored for use in topical formulations aimed at enhancing skin health.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of compounds similar to this compound in various therapeutic contexts:

- Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer effects of thiazepane derivatives against various cancer cell lines.

- Anti-inflammatory Effects : Another investigation showcased the anti-inflammatory properties of benzofuran derivatives in animal models of inflammation.

These findings underscore the therapeutic potential of this compound class.

作用机制

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 4-(1-Benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

- 4-(1-Benzofuran-2-carbonyl)-7-(2-bromophenyl)-1,4-thiazepane

Uniqueness

4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

生物活性

4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic compound characterized by a unique structural arrangement that combines a thiazepane ring with a benzofuran moiety and a fluorophenyl substituent. This combination of functional groups is believed to enhance its biological activity, particularly in therapeutic applications related to cancer, inflammation, and neurological disorders. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H18FNOS2, with a molecular weight of approximately 371.49 g/mol. The presence of the benzofuran and thiazepane rings is significant for its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing benzofuran and thiazepane structures have been associated with several pharmacological effects:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone | Contains furan and thiazepane rings | Known for significant biological activity |

| 4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl] | Hybrid compound with antihypertensive effects | Exhibits antioxidant properties |

| 5-(1-bromothiophen-2-yl) derivatives | Shares thiophene moiety | Studied for potential anticancer applications |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including those related to the thiazepane structure. For instance:

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . This suggests that modifications in the benzofuran ring can significantly impact biological activity.

- Antimicrobial Properties : Research on similar benzofuran compounds indicated promising antimicrobial activities against various pathogens, including M. tuberculosis and C. albicans. The presence of specific functional groups was crucial for enhancing these activities .

- In Vivo Studies : In vivo testing using murine models has shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues . This highlights the therapeutic potential of compounds like this compound.

常见问题

Basic Questions

Q. What are the optimized synthetic routes for 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazepane ring via cyclization of precursor amines or thiols under controlled pH and temperature .

- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres .

- Step 3 : Benzofuran-2-carbonyl attachment using acyl chloride intermediates and coupling agents like DCC (dicyclohexylcarbodiimide) . Critical Conditions :

- Temperature (60–100°C) and solvent choice (e.g., DMF or THF) to prevent side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms benzofuran carbonyl integration .

- HPLC : Monitors purity (>98%) and detects polar byproducts .

- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and confirms spatial arrangement of substituents .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Oxidative Sensitivity : The thiazepane sulfur and benzofuran carbonyl are prone to oxidation; storage under argon at –20°C is recommended .

- pH Stability : Degrades in strongly acidic/basic conditions (pH <2 or >10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

- Enzymatic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) using fluorogenic substrates .

- Molecular Docking : Predict binding modes with receptors (e.g., GPCRs) using software like AutoDock Vina, validated by mutagenesis studies .

- Competitive Binding Studies : Use radiolabeled analogs to quantify receptor affinity (IC50) .

Q. How do structural modifications (e.g., fluorophenyl vs. difluorophenyl) affect bioactivity?

- Fluorine Position : 2-Fluorophenyl enhances π-stacking with aromatic residues in enzyme active sites, while 2,5-difluorophenyl increases lipophilicity and membrane permeability .

- Benzofuran vs. Thiophene : Replacing benzofuran with thiophene reduces carbonyl reactivity but improves metabolic stability .

- Quantitative SAR (QSAR) : Computational models correlate substituent electronegativity with IC50 values .

Q. What are common challenges in interpreting analytical data for this compound?

- Spectral Overlap : Fluorine atoms cause splitting in NMR spectra, requiring high-field instruments (≥500 MHz) for resolution .

- Crystallization Difficulties : Flexible thiazepane rings hinder crystal formation; use of co-crystallization agents (e.g., PEG) improves success rates .

Q. How can researchers address contradictions in biological activity data across studies?

- Control for Substituent Effects : Compare analogs with identical substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to isolate structural contributors .

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to reference inhibitors .

Q. What computational methods support understanding the compound’s interactions with biological targets?

属性

IUPAC Name |

1-benzofuran-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGFACXKIVBQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。